2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is an organic compound that belongs to the class of esters It is composed of a 4-methylphenyl group, an oxoethyl group, and a 4-hydroxybenzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In biological systems, it can modulate cellular processes by interacting with specific proteins or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl benzoate
- 2-(4-Methylphenyl)-2-oxoethyl 3-hydroxybenzenecarboxylate
- 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxybenzenecarboxylate
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is unique due to the presence of both the 4-methylphenyl and 4-hydroxybenzenecarboxylate groups, which confer specific chemical and biological properties. The position of the hydroxyl group on the benzene ring can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXJWYGYWTMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.